Physicochemical Properties, Structural Dynamics, and Application Workflows of Ethyl 3-(2-methylpiperidin-1-yl)propanoate
Physicochemical Properties, Structural Dynamics, and Application Workflows of Ethyl 3-(2-methylpiperidin-1-yl)propanoate
Executive Summary
As drug discovery and materials science pivot toward highly functionalized, structurally diverse building blocks, the demand for precise physicochemical characterization and robust synthetic workflows has never been higher. Ethyl 3-(2-methylpiperidin-1-yl)propanoate (CAS 1094629-90-9)[1] represents a highly versatile tertiary amine intermediate. Featuring a sterically hindered piperidine ring coupled to an ethyl ester moiety, this molecule offers a unique balance of lipophilicity, basicity, and synthetic tractability.
This technical whitepaper provides an in-depth analysis of its structural chemistry, details a self-validating synthetic methodology via Aza-Michael addition, and establishes a rigorous LC-MS/MS analytical workflow for its characterization.
Structural Chemistry & Physicochemical Profiling
The molecular architecture of Ethyl 3-(2-methylpiperidin-1-yl)propanoate (Molecular Formula: C11H21NO2)[2] is defined by two key functional domains:
-
The 2-Methylpiperidine Core: The introduction of a methyl group at the alpha position of the piperidine ring creates a chiral center and introduces significant steric bulk. This bulk dictates the thermodynamics of its receptor binding in biological systems and its nucleophilic behavior during synthesis.
-
The Propanoate Ester Chain: The flexible ethyl ester chain acts as a lipophilic spacer, modulating the molecule's overall partition coefficient and providing a functional handle for downstream hydrolysis or amidation.
Physicochemical Properties Table
| Parameter | Value | Mechanistic Implications & Causality |
| CAS Registry Number | 1094629-90-9[1] | Unique identifier for regulatory tracking and precursor sourcing. |
| Molecular Weight | 199.29 g/mol [2] | Low molecular weight (<500 Da) ensures favorable diffusion kinetics and aligns perfectly with Lipinski's Rule of Five. |
| Boiling Point | 270.1±23.0 °C (Predicted)[2] | Indicates moderate volatility; necessitates high-vacuum distillation to prevent thermal degradation during purification. |
| LogP (Predicted) | ~2.5 | Optimal lipophilicity balance. It is lipophilic enough to cross lipid bilayers but polar enough to maintain aqueous solubility. |
| Topological Polar Surface Area | 29.5 Ų | A TPSA < 90 Ų strongly correlates with excellent blood-brain barrier (BBB) penetration, making it ideal for CNS drug design. |
| pKa (Piperidine Nitrogen) | ~9.8 | The high pKa ensures the molecule is predominantly protonated at physiological pH (7.4), maximizing solubility in aqueous media. |
Synthetic Methodology: The Aza-Michael Addition
The most atom-economical route to synthesize Ethyl 3-(2-methylpiperidin-1-yl)propanoate is the conjugate addition of 2-methylpiperidine to ethyl acrylate, commonly known as the 3[3].
Causality in Experimental Design: Traditional Aza-Michael reactions with sterically hindered secondary amines (like 2-methylpiperidine) often suffer from sluggish kinetics and require prolonged heating, which can trigger unwanted polymerization of the acrylate. To circumvent this, we deploy an4[4].
-
Why Water? Water forms a hydrogen-bond network with the carbonyl oxygen of ethyl acrylate. This drastically increases the electrophilicity of the β-carbon, priming it for nucleophilic attack[4].
-
Why Ultrasound? Acoustic cavitation generates localized micro-environments of extreme temperature and pressure, providing the precise activation energy required to overcome the steric hindrance of the 2-methyl group without heating the bulk solvent[4].
Step-by-Step Synthesis Protocol
-
Reagent Preparation: Measure equimolar amounts (10.0 mmol) of 2-methylpiperidine and ethyl acrylate. Self-Validation: Equimolar stoichiometry prevents the formation of bis-adducts and simplifies downstream purification.
-
Solvent Introduction: Suspend the reagents in 10 mL of deionized water within a sealed acoustic reaction vessel.
-
Ultrasonic Irradiation: Subject the biphasic mixture to ultrasound irradiation (40 kHz) at ambient temperature for 15 minutes. Monitor completion via TLC (Hexane:EtOAc 4:1).
-
Phase Extraction: Extract the aqueous suspension with dichloromethane (3 x 15 mL). The lipophilic product partitions quantitatively into the organic phase.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via vacuum distillation (maintaining temperatures below 150°C at 1 mbar) to yield the pure ester.
Workflow for the Aza-Michael addition synthesis of Ethyl 3-(2-methylpiperidin-1-yl)propanoate.
Analytical Workflows & Validation Protocols
To rigorously validate the synthesized compound,5[5] is the definitive standard.
Causality in Experimental Design: The analytical method must exploit the molecule's intrinsic basicity. By utilizing a mobile phase acidified with 0.1% formic acid, we ensure the tertiary piperidine nitrogen (pKa ~9.8) is fully protonated. This serves a dual purpose:
-
It prevents secondary interactions (peak tailing) with the residual silanols on the C18 stationary phase[5].
-
It exponentially increases the ionization efficiency in Positive Electrospray Ionization (ESI+) mode, yielding a robust [M+H]+ precursor ion at m/z 200.1[5].
Step-by-Step LC-MS/MS Protocol
-
Sample Preparation: Dissolve the purified compound in HPLC-grade methanol to create a 1 mg/mL stock. Dilute to a working concentration of 100 ng/mL using a diluent of 50:50 Methanol/Water containing 0.1% formic acid.
-
Chromatographic Separation: Inject 5 µL of the sample onto a High Strength Silica (HSS) T3 C18 column (2.1 x 100 mm, 1.8 µm)[5].
-
Gradient Elution: Run a binary gradient at 0.4 mL/min. Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Ramp from 5% B to 95% B over 5 minutes.
-
Mass Spectrometry (ESI+): Operate the mass spectrometer in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 400°C.
-
Multiple Reaction Monitoring (MRM): Isolate the precursor ion at m/z 200.1. Apply collision energy (CE ~20 eV) to monitor the primary transition (e.g., loss of the ethyl ester moiety) for absolute structural confirmation.
LC-MS/MS analytical workflow leveraging ESI+ mode for tertiary amine detection.
Pharmacokinetic Potential & Drug Design Utility
The physicochemical profile of Ethyl 3-(2-methylpiperidin-1-yl)propanoate makes it an exceptional scaffold for drug discovery. Its predicted LogP of ~2.5 and low TPSA (29.5 Ų) suggest that derivatives built from this core will exhibit high passive membrane permeability and rapid central nervous system (CNS) penetration. Furthermore, the ester group acts as a metabolic soft spot, which can be strategically utilized in prodrug design to ensure controlled enzymatic hydrolysis and targeted release of the active piperidine pharmacophore in vivo.
Sources
- 1. ethyl 3-(2-methylpiperidin-1-yl)propanoate | 1094629-90-9 | Buy Now [molport.com]
- 2. ethyl 3-(2-methylpiperidin-1-yl)propanoate | 1094629-90-9 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 5. Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
